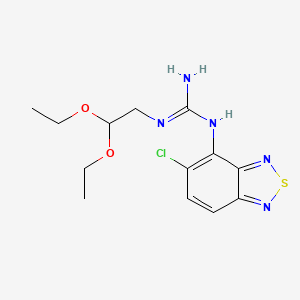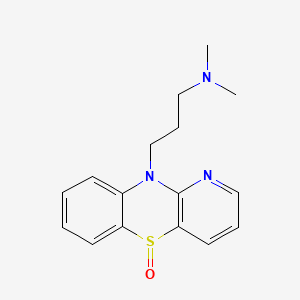
Miconazole EP impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miconazole EP Impurity C, also known as (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine, is a related compound of Miconazole. Miconazole is an imidazole antifungal agent commonly used to treat fungal infections. This compound is one of the impurities that can be found during the synthesis and production of Miconazole .
Mechanism of Action
Target of Action
Miconazole EP Impurity C, also known as Miconazole Related Compound C, is chemically (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine . The primary target of Miconazole and its impurities is the fungal cytochrome P-450 dependent enzyme lanosterol 14-a-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound, similar to Miconazole, binds to the heme moiety of the fungal cytochrome P-450 dependent enzyme lanosterol 14-a-demethylase . This binding inhibits the enzyme’s activity, blocking the formation of ergosterol . The inhibition of ergosterol synthesis disrupts the integrity of the fungal cell membrane, leading to fungal cell death .
Biochemical Pathways
The inhibition of lanosterol 14-a-demethylase by this compound disrupts the ergosterol biosynthesis pathway . This disruption leads to the accumulation of toxic methylated 14-a-sterols in the fungal cell . The buildup of these toxic sterols further disrupts cell membrane processes, inhibiting cell growth and leading to cell death .
Result of Action
The result of this compound’s action is the inhibition of fungal cell growth and the induction of cell death . By disrupting the ergosterol biosynthesis pathway and causing the buildup of toxic sterols, this compound compromises the integrity of the fungal cell membrane, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Miconazole EP Impurity C involves the reaction of 2,4-dichlorobenzyl chloride with 2,4-dichlorophenylacetonitrile in the presence of a base, followed by reduction and subsequent etherification. The reaction conditions typically include the use of solvents such as acetonitrile and methanol, and reagents like ammonium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) is common to monitor the production process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Miconazole EP Impurity C can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Miconazole EP Impurity C has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the quality and purity of Miconazole.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential effects and interactions with antifungal agents.
Comparison with Similar Compounds
Miconazole EP Impurity A: (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine.
Miconazole EP Impurity B: (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine.
Miconazole EP Impurity D: (2RS)-2-(2,4-Dichlorophenyl)-2-[[(2,4-dichlorophenyl)methyl]oxy]ethan-1-amine.
Uniqueness: Miconazole EP Impurity C is unique due to its specific structural configuration and the presence of multiple chlorine atoms, which can influence its chemical reactivity and interactions with biological systems. This uniqueness makes it an important compound for studying the synthesis, production, and quality control of Miconazole .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl4NO/c16-10-2-1-9(13(18)5-10)8-21-15(7-20)12-4-3-11(17)6-14(12)19/h1-6,15H,7-8,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHHLPHPPMXDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67358-54-7 |
Source


|
| Record name | 2-((2,4-Dichlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((2,4-DICHLOROBENZYL)OXY)-2-(2,4-DICHLOROPHENYL)ETHAN-1-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U2CWP7FRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)

![1,2,8-Indolizinetriol,7-ethoxyoctahydro-,[1S-(1alpha,2alpha,7alpha,8bta,8abta)]-(9CI)](/img/new.no-structure.jpg)



![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)


